molecular formula C17H18N6O3 B11017171 6-{3-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}-3-hydroxy-1,2,4-triazin-5(4H)-one

6-{3-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}-3-hydroxy-1,2,4-triazin-5(4H)-one

Cat. No.: B11017171
M. Wt: 354.4 g/mol
InChI Key: URKBXAIZFUBRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{3-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}-3-hydroxy-1,2,4-triazin-5(4H)-one is a complex organic molecule that features a benzimidazole moiety, a pyrrolidine ring, and a triazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}-3-hydroxy-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting with the preparation of the benzimidazole and pyrrolidine intermediates. The benzimidazole moiety can be synthesized through the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidine ring is often introduced via cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-{3-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}-3-hydroxy-1,2,4-triazin-5(4H)-one: can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and triazinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring would yield N-oxides, while reduction of the carbonyl groups would produce alcohol derivatives.

Scientific Research Applications

6-{3-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}-3-hydroxy-1,2,4-triazin-5(4H)-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{3-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}-3-hydroxy-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the triazinone structure can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

  • 2-(1H-benzimidazol-2-yl)pyrrolidine
  • 3-hydroxy-1,2,4-triazin-5(4H)-one derivatives

Uniqueness

What sets 6-{3-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}-3-hydroxy-1,2,4-triazin-5(4H)-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

6-[3-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C17H18N6O3/c24-14(8-7-12-16(25)20-17(26)22-21-12)23-9-3-6-13(23)15-18-10-4-1-2-5-11(10)19-15/h1-2,4-5,13H,3,6-9H2,(H,18,19)(H2,20,22,25,26)

InChI Key

URKBXAIZFUBRNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CCC2=NNC(=O)NC2=O)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.